1,3,5-Benzenetricarbonyl trichloride acts as a versatile building block for synthesizing more complex molecules. Its reactive carbonyl chloride groups can undergo substitution reactions with various nucleophiles, allowing researchers to create new functional groups and intricate structures. For instance, a study describes its use in the synthesis of chiral azoaromatic dendrimeric systems [].
The trichloride groups of 1,3,5-Benzenetricarbonyl trichloride can react with functional groups present in polymers, enabling researchers to modify their properties. This can be useful for tailoring the performance of polymers for specific applications.
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride or trimesic acid trichloride, is an organic compound with the formula C₆H₃(COCl)₃. It is a derivative of benzene where three carbonyl groups (C=O) are attached at positions 1, 3, and 5 of the benzene ring, and each carbonyl group is further bonded to a chlorine atom (Cl) [, ].
This compound is significant in scientific research due to its reactivity, particularly the presence of three acyl chloride (COCl) groups. These groups can readily participate in various condensation reactions, making it a valuable building block for the synthesis of complex organic molecules.
1,3,5-Benzenetricarbonyl trichloride has a trigonal planar structure around each carbonyl carbon due to the sp² hybridization. The three chlorine atoms are attached to the carbonyl carbons with single bonds and exhibit a tetrahedral geometry around each chlorine []. The overall structure resembles a benzene ring with alternating carbonyl and chlorine groups.
A notable aspect of the structure is the presence of three highly electronegative chlorine atoms. This creates a strong electron-withdrawing effect, making the remaining carbon atoms in the benzene ring more susceptible to nucleophilic attack [].
Trimesoyl chloride is a versatile starting material for various organic syntheses due to its reactive acyl chloride groups. Here are some key reactions:
For example, the reaction with methanol (CH₃OH) to form trimethyl trimesate (C₆H₃(COOCH₃)₃) can be represented as:
C₆H₃(COCl)₃ + 3CH₃OH → C₆H₃(COOCH₃)₃ + 3HCl (Eq. 1)
Trimesoyl chloride is not directly involved in biological systems and does not have a specific mechanism of action.
Trimesoyl chloride is a corrosive and toxic compound. Here are some safety concerns:
Corrosive;Irritant